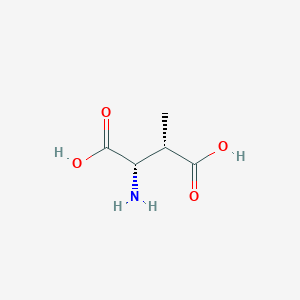
threo-3-methyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
threo-3-methyl-L-aspartic acid: is an organic compound belonging to the class of L-alpha-amino acids. It is a derivative of aspartic acid with a 3-methyl substituent. This compound is known for its involvement in the methylaspartate cycle and is characterized by its unique structural configuration, which includes the L-configuration of the alpha-carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: threo-3-methyl-L-aspartic acid can be synthesized through various methods. One common approach involves the use of glutamate mutase, a cobalamin-dependent enzyme, which catalyzes the reversible interconversion of L-glutamate and L-threo-3-methylaspartate via a radical-based mechanism . The reaction conditions typically involve the use of 5’-deoxyadenosylcobalamin as a cofactor, which facilitates the cleavage of the Co-C bond to generate an adenosyl radical and Co2+ .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis using glutamate mutase provides a potential route for large-scale production. The process involves the use of bioreactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: threo-3-methyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
threo-3-methyl-L-aspartic acid has several scientific research applications, including:
Chemistry: Used as a model compound in studies of amino acid derivatives and their reactivity.
Biology: Involved in the study of metabolic pathways, particularly the methylaspartate cycle.
Industry: Utilized in the synthesis of specialized chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of threo-3-methyl-L-aspartic acid involves its role as a substrate for methylaspartate ammonia-lyase. This enzyme catalyzes the formation of the alpha,beta-unsaturated bond by the reversible anti-elimination of ammonia from L-threo-beta-methylaspartate. The molecular targets include specific enzymes involved in the methylaspartate cycle, and the pathways involve the formation and breakdown of methylaspartate derivatives .
Comparison with Similar Compounds
L-aspartic acid: A non-methylated derivative of aspartic acid.
L-glutamic acid: Another amino acid with a similar structure but different functional groups.
L-threonine: An amino acid with a similar configuration but different side chains.
Uniqueness: threo-3-methyl-L-aspartic acid is unique due to its specific methyl substitution at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studies of amino acid derivatives and their roles in metabolic pathways .
Properties
CAS No. |
642-92-2 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChI Key |
LXRUAYBIUSUULX-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


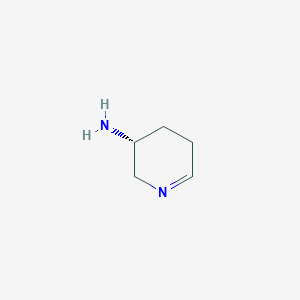
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
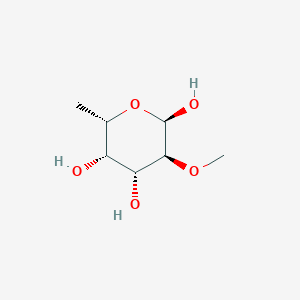

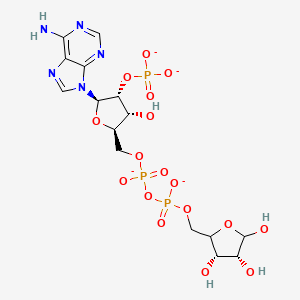





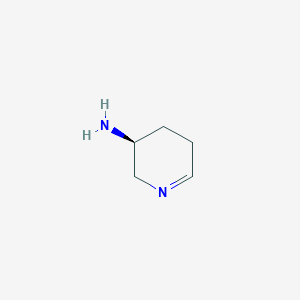
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)

